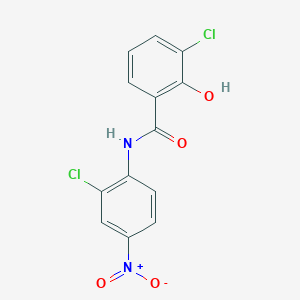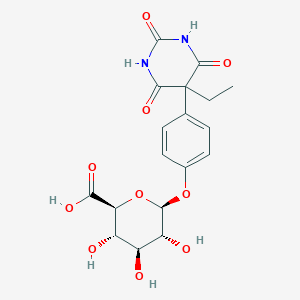
p-Hydroxy Phenobarbital Glucuronide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
p-Hydroxy Phenobarbital Glucuronide: is a metabolite of phenobarbital, a widely used barbiturate for the treatment of epilepsy and other seizure disorders. This compound is formed through the hydroxylation of phenobarbital followed by conjugation with glucuronic acid. The glucuronide conjugate is more water-soluble, facilitating its excretion from the body .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of p-Hydroxy Phenobarbital Glucuronide involves two main steps:
Hydroxylation of Phenobarbital: Phenobarbital undergoes hydroxylation to form p-Hydroxy Phenobarbital.
Glucuronidation: The p-Hydroxy Phenobarbital is then conjugated with glucuronic acid to form this compound.
Industrial Production Methods: Industrial production of this compound follows similar steps but on a larger scale. The process involves the use of bioreactors for enzyme-catalyzed reactions, ensuring high yield and purity of the final product .
化学反应分析
Types of Reactions:
Oxidation: Phenobarbital is oxidized to form p-Hydroxy Phenobarbital.
Conjugation: p-Hydroxy Phenobarbital undergoes glucuronidation to form p-Hydroxy Phenobarbital Glucuronide.
Common Reagents and Conditions:
Oxidation: Cytochrome P450 enzymes, oxygen, and NADPH as a cofactor.
Glucuronidation: UDP-glucuronic acid and UDP-glucuronosyltransferase enzymes.
Major Products:
Oxidation: p-Hydroxy Phenobarbital.
Glucuronidation: this compound.
科学研究应用
Chemistry: p-Hydroxy Phenobarbital Glucuronide is used as a reference standard in analytical chemistry for the quantification of phenobarbital metabolites in biological samples .
Biology: In biological research, this compound is used to study the metabolic pathways of phenobarbital and the role of glucuronidation in drug metabolism .
Medicine: Clinically, this compound is important for therapeutic drug monitoring to ensure effective and safe levels of phenobarbital in patients .
Industry: In the pharmaceutical industry, this compound is used in the development and testing of new antiepileptic drugs .
作用机制
p-Hydroxy Phenobarbital Glucuronide itself does not have significant pharmacological activity. its formation and excretion are crucial for the detoxification and elimination of phenobarbital from the body. The hydroxylation of phenobarbital reduces its activity, and the subsequent glucuronidation increases its water solubility, facilitating renal excretion .
相似化合物的比较
Phenobarbital: The parent compound, used as an antiepileptic drug.
p-Hydroxy Phenobarbital: The intermediate metabolite formed before glucuronidation.
N-Glucoside Conjugate of Phenobarbital: Another metabolite formed through a different conjugation pathway.
Uniqueness: p-Hydroxy Phenobarbital Glucuronide is unique due to its role in the detoxification and excretion of phenobarbital. Unlike other metabolites, the glucuronide conjugate is specifically designed to increase water solubility and facilitate renal excretion .
属性
分子式 |
C18H20N2O10 |
|---|---|
分子量 |
424.4 g/mol |
IUPAC 名称 |
(2S,3S,4S,5R,6S)-6-[4-(5-ethyl-2,4,6-trioxo-1,3-diazinan-5-yl)phenoxy]-3,4,5-trihydroxyoxane-2-carboxylic acid |
InChI |
InChI=1S/C18H20N2O10/c1-2-18(15(26)19-17(28)20-16(18)27)7-3-5-8(6-4-7)29-14-11(23)9(21)10(22)12(30-14)13(24)25/h3-6,9-12,14,21-23H,2H2,1H3,(H,24,25)(H2,19,20,26,27,28)/t9-,10-,11+,12-,14+/m0/s1 |
InChI 键 |
RQTUXVFRLKPUJG-BYNIDDHOSA-N |
手性 SMILES |
CCC1(C(=O)NC(=O)NC1=O)C2=CC=C(C=C2)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)C(=O)O)O)O)O |
规范 SMILES |
CCC1(C(=O)NC(=O)NC1=O)C2=CC=C(C=C2)OC3C(C(C(C(O3)C(=O)O)O)O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-(Thiazol-2-yl)bicyclo[1.1.1]pentan-1-amine](/img/structure/B13432612.png)
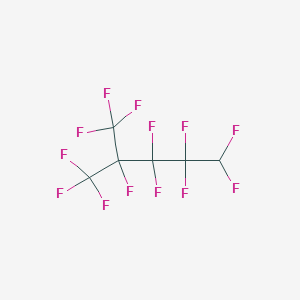

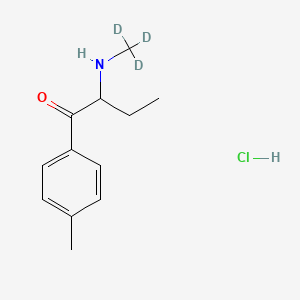

![(2S)-1-[2-[2-(2-Phenylethyl)-1,3-dioxolan-2-yl]phenoxy]-3-(propylamino)-2-propanol](/img/structure/B13432647.png)
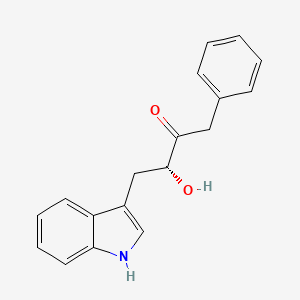
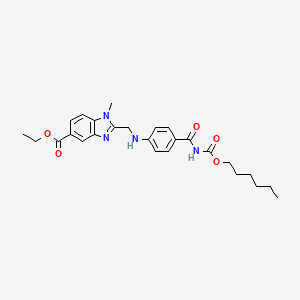
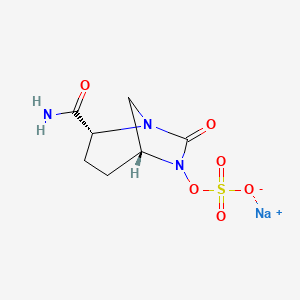
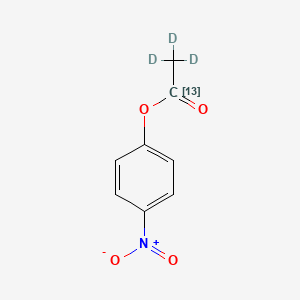
![Ethyl 1'-benzyl-6-bromo-3,4-dihydro-2H-spiro[naphthalene-1,3'-pyrrolidine]-4'-carboxylate](/img/structure/B13432674.png)
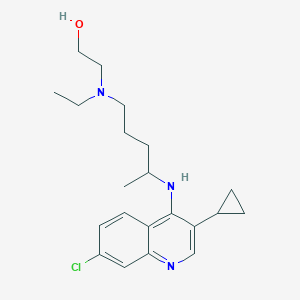
![4-Methyl-N-[1-(2-naphthalenyl)ethylidene]benzenesulfonamide](/img/structure/B13432681.png)
